REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[CH3:10][O:11][C:12](=[O:27])[C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=1[NH:23]C(=O)C>>[CH3:10][O:11][C:12](=[O:27])[C:13]1[CH:18]=[C:17]([N+:1]([O-:4])=[O:2])[C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=1[NH2:23]
|
Name
|
|
Quantity
|
0.49 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)C(F)(F)F)NC(C)=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to r.t.
|
Type
|
TEMPERATURE
|
Details
|
was then heated to 45° C. for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice
|
Type
|
FILTRATION
|
Details
|
the white precipitate was filtered off
|
Type
|
DISSOLUTION
|
Details
|
The white solid was then dissolved in MeOH (8 mL)
|
Type
|
ADDITION
|
Details
|
this solution was treated with sulfuric acid (0.8 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 min
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed twice with aqueous potassium hydrogencarbonate, once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel 60, toluene/EtOAc 96:4)
|
Type
|
CUSTOM
|
Details
|
affording pale yellow crystals that
|
Type
|
CUSTOM
|
Details
|
were recrystallized in EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])C(F)(F)F)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.44 mmol | |
AMOUNT: MASS | 116 mg | |
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |